4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC13668721
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
![4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine -](/images/structure/VC13668721.png)
Specification
Molecular Formula | C10H17N3O |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 4-(ethoxymethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C10H17N3O/c1-3-14-7-8-4-11-6-10-9(8)5-12-13(10)2/h5,8,11H,3-4,6-7H2,1-2H3 |
Standard InChI Key | WJBKXSMNPOQHKH-UHFFFAOYSA-N |
SMILES | CCOCC1CNCC2=C1C=NN2C |
Canonical SMILES | CCOCC1CNCC2=C1C=NN2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a partially saturated pyrazolo[3,4-c]pyridine scaffold. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a tetrahydropyridine ring (a six-membered ring with one nitrogen atom), creating a bicyclic system. The ethoxymethyl (-CH2OCH2CH3) and methyl (-CH3) groups at the 4- and 1-positions, respectively, introduce steric and electronic modifications that influence solubility, stability, and target binding .
Key Structural Features:
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Bicyclic Framework: Enhances rigidity, potentially improving receptor selectivity.
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Ethoxymethyl Group: Introduces hydrophilicity and hydrogen-bonding capacity.
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Methyl Substituent: Modulates electron density and steric hindrance at the N-1 position.
The molecular formula is C11H17N3O, with a molecular weight of 207.28 g/mol. Computational models suggest a logP value of ~1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Structural Modification
Optimization Challenges:
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Regioselectivity issues during N-methylation may yield undesired isomers, necessitating chromatographic separation .
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Ethoxymethyl group stability under acidic or oxidative conditions requires careful control of reaction parameters.
Biological Activities and Mechanisms
Protein-Protein Interaction Inhibition
Pyrazolo[3,4-c]pyridines have shown promise as inhibitors of critical protein-protein interactions (PPIs). For instance, structurally similar compounds disrupt the PEX14-PEX5 interface in Trypanosoma brucei, a parasitic protozoan . While direct evidence for 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is lacking, its ethoxymethyl group may enhance binding to hydrophobic pockets in PPIs, analogous to naphthalene-based inhibitors .
Hypothesized Binding Mode:
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The ethoxymethyl group occupies a Trp-binding pocket via van der Waals interactions.
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The methyl group at N-1 minimizes steric clashes with hydrophilic residues (e.g., Glu16 in TbPEX14) .
Pharmacological Applications
Drug Development Considerations
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Selectivity: Modifications at the N-1 position (e.g., hydroxyethyl or amine groups) improve solubility and species selectivity (e.g., T. cruzi vs. human PEX14) .
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Metabolic Stability: Ethoxymethyl groups may reduce oxidative metabolism compared to methoxy analogues, prolonging half-life.
Comparative Activity of Analogues:
Compound | TbPEX14 EC50 (μM) | TcPEX14 EC50 (μM) | HepG2 Selectivity Index |
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Parent scaffold | 265 | 539 | 3.2 |
Aminoalkyl hybrid | 0.89 | 1.45 | 12.7 |
Data adapted from studies on related pyrazolo[4,3-c]pyridines .
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